2-(1-methyl-1H-1,2,3-triazol-4-yl)Cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-1H-1,2,3-triazol-4-yl)Cyclopropanecarboxylic acid is a compound that features a cyclopropane ring attached to a carboxylic acid group and a 1-methyl-1H-1,2,3-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-1,2,3-triazol-4-yl)Cyclopropanecarboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions (CuAAC) to form the 1,2,3-triazole ring . The cyclopropane ring can be introduced through various methods, including the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple .
Industrial Production Methods
This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow chemistry .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-1,2,3-triazol-4-yl)Cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the triazole ring under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
2-(1-methyl-1H-1,2,3-triazol-4-yl)Cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 2-(1-methyl-1H-1,2,3-triazol-4-yl)Cyclopropanecarboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, through its triazole ring. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine: Another triazole-containing compound with similar structural features.
2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine: Differing in the position of the triazole ring attachment.
1,2,3-Triazole derivatives: A broad class of compounds with varying substituents on the triazole ring.
Uniqueness
2-(1-methyl-1H-1,2,3-triazol-4-yl)Cyclopropanecarboxylic acid is unique due to the presence of both a cyclopropane ring and a 1,2,3-triazole moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Biological Activity
2-(1-methyl-1H-1,2,3-triazol-4-yl)cyclopropanecarboxylic acid is a compound of interest due to its unique structural features, which include a cyclopropane ring and a triazole moiety. This compound has been investigated for its potential biological activities, particularly in medicinal chemistry. The following sections detail the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C8H11N3O2, with a molecular weight of 165.19 g/mol. The structure features a cyclopropane ring bonded to a carboxylic acid group and a triazole ring, which is known for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₈H₁₁N₃O₂ |
Molecular Weight | 165.19 g/mol |
IUPAC Name | This compound |
CAS Number | Not specified |
The biological activity of this compound is primarily attributed to the triazole ring. Triazoles are known to interact with various biomolecules and can inhibit enzyme activities or modulate protein-protein interactions. For instance, the compound may act as an inhibitor of specific kinases or enzymes involved in cellular signaling pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. A study focusing on cyclopropane amides found that derivatives showed anti-cancer and anti-proliferative activities against various human cancer cell lines . The mechanism often involves the inhibition of key signaling pathways that promote cell growth and survival.
Antimicrobial Properties
Triazole derivatives have also been studied for their antimicrobial effects. The unique structure of this compound may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymes within microbial cells.
Case Studies and Research Findings
- Inhibition Studies : In vitro studies have demonstrated that similar triazole-containing compounds can inhibit lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism . The inhibition of LDH is significant as it plays a role in the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen.
- Binding Affinity : Research on related compounds has shown that triazole rings can effectively bind to target proteins involved in disease pathways. For example, studies have indicated that modifications to the triazole structure can lead to increased binding affinities for targets like Keap1–Nrf2 complexes .
- Synthetic Approaches : The synthesis of this compound typically involves click chemistry methods which facilitate the formation of the triazole ring under mild conditions. This synthetic versatility allows for the exploration of various derivatives with potentially enhanced biological activities.
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-(1-methyltriazol-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c1-10-3-6(8-9-10)4-2-5(4)7(11)12/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
NXUXRXMMCSHELY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C2CC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.